Cas no 35587-60-1 (1-Methyl-2-indanone)
1-Methyl-2-indanone Chemical and Physical Properties
Names and Identifiers
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- 2H-Inden-2-one, 1,3-dihydro-1-methyl-
- 1-methyl-1,3-dihydro-2H-inden-2-one
- 1-Methyl-2-indanone
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- Inchi: 1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3
- InChI Key: XVFJKYPFHFHIOV-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC=CC=2C1C
Computed Properties
- Exact Mass: 146.0732
Experimental Properties
- PSA: 17.07
1-Methyl-2-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337018-10mg |
1-Methyl-2-indanone |
35587-60-1 | 10mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M337018-50mg |
1-Methyl-2-indanone |
35587-60-1 | 50mg |
$ 275.00 | 2023-09-07 | ||
| TRC | M337018-100mg |
1-Methyl-2-indanone |
35587-60-1 | 100mg |
$ 431.00 | 2023-09-07 | ||
| Enamine | EN300-100606-0.05g |
1-methyl-2,3-dihydro-1H-inden-2-one |
35587-60-1 | 95% | 0.05g |
$216.0 | 2023-10-28 | |
| Enamine | EN300-100606-0.1g |
1-methyl-2,3-dihydro-1H-inden-2-one |
35587-60-1 | 95% | 0.1g |
$322.0 | 2023-10-28 | |
| Enamine | EN300-100606-0.25g |
1-methyl-2,3-dihydro-1H-inden-2-one |
35587-60-1 | 95% | 0.25g |
$459.0 | 2023-10-28 | |
| Enamine | EN300-100606-0.5g |
1-methyl-2,3-dihydro-1H-inden-2-one |
35587-60-1 | 95% | 0.5g |
$723.0 | 2023-10-28 | |
| Enamine | EN300-100606-1.0g |
1-methyl-2,3-dihydro-1H-inden-2-one |
35587-60-1 | 95% | 1.0g |
$928.0 | 2023-07-10 | |
| Enamine | EN300-100606-2.5g |
1-methyl-2,3-dihydro-1H-inden-2-one |
35587-60-1 | 95% | 2.5g |
$1819.0 | 2023-10-28 | |
| Enamine | EN300-100606-5.0g |
1-methyl-2,3-dihydro-1H-inden-2-one |
35587-60-1 | 95% | 5.0g |
$2692.0 | 2023-07-10 |
1-Methyl-2-indanone Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-Methyl-2-indanone
Recent Advances in the Study of 1-Methyl-2-indanone (CAS: 35587-60-1) in Chemical Biology and Pharmaceutical Research
1-Methyl-2-indanone (CAS: 35587-60-1) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its indanone backbone with a methyl substitution at the 1-position, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, inflammation, and cancer.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 1-Methyl-2-indanone as a scaffold for designing potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. The researchers synthesized a series of derivatives and evaluated their inhibitory activity, identifying several compounds with nanomolar potency. These findings underscore the potential of 1-Methyl-2-indanone as a building block for CNS-targeted therapeutics.
In addition to its neurological applications, 1-Methyl-2-indanone has been investigated for its anti-inflammatory properties. A recent Bioorganic & Medicinal Chemistry Letters paper (2024) reported that certain 1-Methyl-2-indanone derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. Molecular docking studies revealed that these derivatives bind to the active site of COX-2 with high affinity, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Another emerging area of research involves the use of 1-Methyl-2-indanone in cancer therapy. A 2024 study in European Journal of Medicinal Chemistry demonstrated that novel 1-Methyl-2-indanone-based compounds exhibit promising antiproliferative activity against various cancer cell lines, including breast and lung adenocarcinoma. Mechanistic studies indicated that these compounds induce apoptosis via the mitochondrial pathway, making them attractive candidates for further development as chemotherapeutic agents.
The synthetic versatility of 1-Methyl-2-indanone has also been explored in recent methodological advances. A 2023 Organic Letters publication described a novel catalytic asymmetric synthesis route for enantiomerically pure 1-Methyl-2-indanone derivatives, which could facilitate the development of chiral drugs with improved pharmacological profiles. This methodological breakthrough addresses the longstanding challenge of accessing optically active indanone derivatives in high enantiomeric excess.
Looking ahead, researchers are particularly interested in exploring the structure-activity relationships (SAR) of 1-Methyl-2-indanone derivatives to optimize their biological activity and pharmacokinetic properties. Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, are being increasingly employed to guide the rational design of new derivatives. These efforts are expected to yield more potent and selective therapeutic agents based on the 1-Methyl-2-indanone scaffold in the coming years.
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